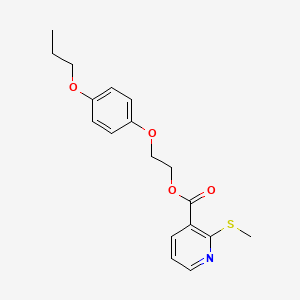

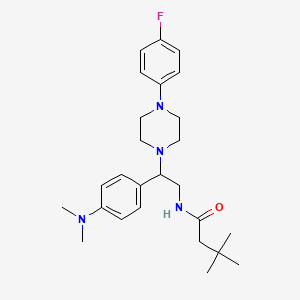

![molecular formula C23H25N3O3 B2805691 1-(4-乙氧苯基)-N-(4-甲氧苯基)-3,4-二氢-1H-吡咯并[1,2-a]吡嗪-2-甲酰胺 CAS No. 899960-66-8](/img/structure/B2805691.png)

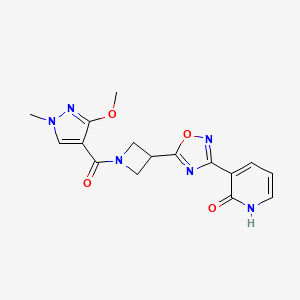

1-(4-乙氧苯基)-N-(4-甲氧苯基)-3,4-二氢-1H-吡咯并[1,2-a]吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds and can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . The structure of pyrazine derivatives can be quite diverse, with different chemical categories indicating various biological activities .Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives can be quite complex and depend on the specific derivative . For example, 1,2,4-oxadiazole-5-ones, 1,2,4-oxadiazole-5-thiones and 1,3,4-oxathiazoline-2-ones substituted pyridines and pyrazines have been synthesized and screened against M. tuberculosis .科学研究应用

Anticancer Research

Chalcones, a class of 1,3-diaryl-2-propen-1-one compounds, have been investigated for their potential anticancer properties. The title compound falls within this category. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity, apoptosis-inducing capabilities, and potential as a chemotherapeutic agent. Further investigations into its mechanism of action and selectivity against specific cancer types are warranted .

Antimicrobial Activity

Chalcones have demonstrated antimicrobial properties against bacteria, fungi, and other pathogens. The ethoxyphenyl and methoxyphenyl substituents in this compound may contribute to its antimicrobial efficacy. Researchers could explore its activity against specific strains, evaluate its minimum inhibitory concentration (MIC), and investigate potential synergies with existing antibiotics .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Chalcones have been studied for their anti-inflammatory effects. Researchers could assess the ability of this compound to modulate inflammatory pathways, inhibit pro-inflammatory cytokines, and mitigate inflammation-related disorders .

Synthesis of Heterocyclic Compounds

Chalcones serve as valuable starting materials for synthesizing diverse heterocyclic compounds. The title compound could be used as a precursor for constructing isoxazoles, pyrazolines, and pyrazoles. Researchers interested in drug discovery and medicinal chemistry could explore its reactivity in heterocyclic synthesis .

Structural Studies

The crystal structure of this compound provides insights into its conformation and packing. Investigating its torsion angles, planarity, and intermolecular interactions can enhance our understanding of its stability and reactivity. Researchers may use X-ray crystallography to analyze related chalcones and compare their structural features .

Material Science and Organic Electronics

Chalcones and related compounds have potential applications in organic electronics. Their π-conjugated systems make them interesting candidates for organic semiconductors, light-emitting materials, and photovoltaic devices. Researchers could explore the electronic properties of this compound and its derivatives for such applications .

未来方向

Given the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities, and may help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-3-29-20-10-6-17(7-11-20)22-21-5-4-14-25(21)15-16-26(22)23(27)24-18-8-12-19(28-2)13-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMSEHSMUZPRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

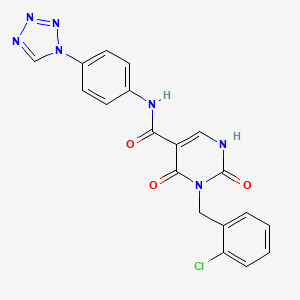

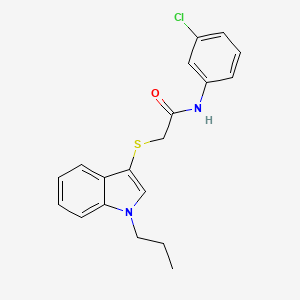

![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)

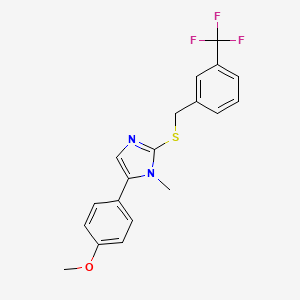

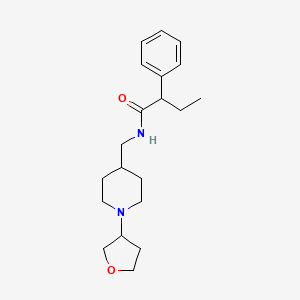

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)

amino}propanamide](/img/structure/B2805624.png)

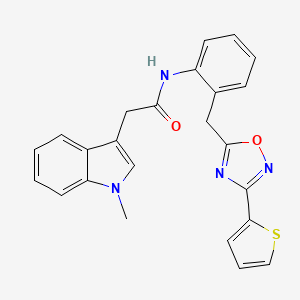

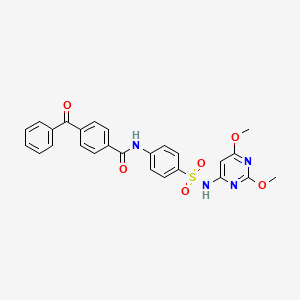

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)